The compound (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a heterocyclic organic compound that integrates a pyridine ring with an oxadiazole moiety. This compound is classified under oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
This compound falls under the classification of oxadiazoles, specifically those containing a pyridine ring. Oxadiazoles are often studied for their potential pharmacological properties, including antibacterial and antifungal activities.
The synthesis of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the reaction of 2-pyridinecarboxaldehyde with nicotinohydrazide in acetic anhydride. The reaction mixture is subjected to reflux conditions, leading to the formation of the desired oxadiazole derivative. The product is then purified using preparative thin-layer chromatography and recrystallized from dichloromethane .
The synthesis process can be summarized as follows:
The molecular structure of (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine features a pyridine ring attached to an oxadiazole ring at the 5-position. The oxadiazole ring contributes to the compound's unique chemical properties.
Key structural data includes:
This compound can participate in various chemical reactions typical of amines and heterocycles. Potential reactions include:
The reactivity of this compound can be influenced by the electronic effects imparted by both the pyridine and oxadiazole rings, making it suitable for further derivatization or functionalization in synthetic organic chemistry.
The mechanism of action for compounds like (5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine often involves interactions at the molecular level with biological targets such as enzymes or receptors. The presence of both nitrogen-containing heterocycles suggests potential interactions through hydrogen bonding or coordination with metal ions.
Research into similar compounds indicates that they may exhibit various biological activities, including:
Key physical properties include:
Chemical properties relevant to this compound include:
(5-(Pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine has potential applications in:
The strategic hybridization of pyridinyl and oxadiazole rings creates a privileged scaffold with tailored bioactivity profiles. The 5-(pyridin-2-yl)-1,2,4-oxadiazole core achieves optimal dipole alignment, with the oxadiazole's electron-deficient character pairing synergistically with the pyridine nitrogen's Lewis basicity. This configuration enables dual functionality: the oxadiazole ring provides metabolic resistance while the pyridine nitrogen serves as a hydrogen bond acceptor for target engagement. Molecular modeling confirms that the 2-pyridinyl substitution pattern enforces a near-planar conformation between rings (dihedral angle <15°), facilitating deep binding pocket penetration inaccessible to 3- or 4-pyridinyl isomers. This geometric constraint explains the significantly reduced bioactivity observed in 3-pyridinyl analogues, which exhibit dihedral angles exceeding 35° and compromised target affinity [1] [8]. The hybridization further enhances π-stacking capabilities in protein binding pockets, as demonstrated in kinase inhibition studies where binding free energies of hybrid compounds improved by ≥2.3 kcal/mol versus monoheterocyclic controls [8].
The methanamine (-CH₂NH₂) substituent serves as a versatile vector for target affinity optimization through strategic derivatization. Primary amine functionality enables salt bridge formation with aspartate/glutamate residues across diverse biological targets, while the methylene spacer provides conformational flexibility for optimal positioning. In G-protein coupled receptor (GPCR) targeting, the protonated amine forms critical ionic interactions with conserved D³.³² residue, explaining the 5-8 fold affinity enhancement over methyl-substituted analogues. Molecular dynamics simulations reveal that N-alkylation with small ethyl groups maintains 85% of this ionic interaction capacity, while bulkier substituents (isopropyl, cyclopropylmethyl) cause steric occlusion, reducing residence times by >50% [7]. For central nervous system targets, the primary amine's calculated polar surface area (PSA = 26 Ų) remains below blood-brain barrier penetration thresholds (<60 Ų), contrasting with carboxylic acid isosteres (PSA >70 Ų) that demonstrate negligible brain exposure [1] [7].
The synthesis of (5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)methanamine relies critically on HATU [(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] mediated coupling for constructing key precursors. This method achieves >90% conversion efficiency in forming N-hydroxypyridine-2-carboximidamide intermediates from carboxylic acid derivatives, outperforming classical EDCI/HOBt coupling by 25-30% yield improvement. The optimized protocol involves: (1) Activation of pyridine-2-carboxylic acid with HATU (1.05 equiv) and DIPEA (3 equiv) in anhydrous DMF at 0°C for 10 minutes; (2) Addition of hydroxyamine derivatives (1.2 equiv) with warming to 25°C for 3 hours; (3) Direct cyclization with cyanomethyl derivatives via microwave irradiation. This sequence minimizes epimerization risks while maintaining excellent functional group tolerance, including compatibility with electron-deficient pyridines that traditionally suffer from diminished reactivity in carbodiimide-mediated couplings [1].
Table 1: Comparative Yields in Amide Coupling Methods for Intermediate Synthesis
Coupling Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
HATU | DMF | 0→25 | 3 | 92 |
EDCI/HOBt | DMF | 25 | 12 | 65 |
DCC/DMAP | CH₂Cl₂ | 25 | 18 | 58 |
T3P® | EtOAc | 25 | 6 | 78 |
Suzuki-Miyaura cross-coupling enables late-stage diversification of the pyridine ring, particularly for introducing C5/C6 substituents that modulate electronic properties. Key to success is the employment of Pd-XPhos G3 precatalyst (1-2 mol%), which overcomes traditional challenges associated with heteroaryl boronic ester stability. Pyridin-2-ylboronic acid pinacol ester couples with 3-(bromomethyl)-5-aryl-1,2,4-oxadiazoles in 80-92% yield within 2 hours under aqueous micellar conditions (TPGS-750-M/H₂O). This methodology accommodates electron-withdrawing substituents (F, CF₃) that typically deactivate ortho-substituted pyridines in Stille or Negishi couplings. Comparative studies confirm that C5-methoxy substitution increases reaction rates by 40% versus unsubstituted analogues due to enhanced boronate complex stability, while C6-methyl groups necessitate elevated temperatures (80°C) to overcome steric hindrance [1] [4].
Microwave-assisted cyclization revolutionizes oxadiazole formation by reducing reaction times from 12-48 hours to 10-30 minutes while improving regioselectivity. The critical cyclodehydration step employs a two-stage protocol: (1) 5-minute premixing of O-acylhydroxylamine intermediates with ammonium carbonate in DMF; (2) Irradiation at 150°C for 15 minutes in sealed vessels. This method achieves near-quantitative conversion with <2% regioisomeric contamination, contrasting with thermal methods producing 15-20% 1,3,4-oxadiazole byproducts. Scale-up studies demonstrate linear scalability to 100g with consistent purity (>98% HPLC), overcoming exotherm management challenges in traditional heating. The technique proves particularly valuable for acid-sensitive substrates, as demonstrated in the synthesis of pyrazine analogues where conventional heating caused 30% decomposition versus <5% under microwave conditions [3] [7].
Comprehensive metabolic studies reveal distinct structure-metabolism relationships between eastern (oxadiazole-proximal) and western (pyridine-distal) ring substitutions. Western ring modifications profoundly impact microsomal clearance: 4-pyridyl analogues exhibit human liver microsome (HLM) half-lives of <10 minutes due to rapid CYP3A4-mediated N-oxidation, while 3-pyridyl isomers extend stability to 45 minutes. Introducing C6 methoxy groups completely blocks N-oxidation, achieving HLM t₁/₂ >120 minutes without compromising solubility. Conversely, eastern ring modifications primarily influence glucuronidation kinetics: para-substituted phenyl rings with electron-donating groups (e.g., 4-OMe, t₁/₂ = 98 min) outperform electron-withdrawing substituents (4-CF₃, t₁/₂ = 23 min) by reducing UDP-glucuronosyltransferase affinity. The optimal balance emerges with 3,5-dimethoxy substitution on the eastern phenyl ring and 6-ethoxy on the western pyridine, combining microsomal stability (t₁/₂ = 210 min) with maintained target potency (IC₅₀ = 38 nM) [1] [3].
Table 2: Metabolic Stability of Key Substitution Patterns
Western Ring (Pyridine) | Eastern Ring | CYP3A4 Km (µM) | UGT1A1 Km (µM) | HLM t₁/₂ (min) |
---|---|---|---|---|
4-Pyridyl | 4-CF₃-phenyl | 12.5 | 15.8 | 8 |
3-Pyridyl | 3,5-diOMe-phenyl | 45.6 | 8.2 | 45 |
6-MeO-3-pyridyl | 4-OMe-phenyl | >200 | 32.4 | 132 |
6-EtO-2-pyridyl | 3,5-diOMe-phenyl | >200 | 18.7 | 210 |
Electronic perturbation of the oxadiazole ring system enables precise potency tuning for specific target classes. Meta-substitution on the eastern phenyl ring with strong σₚ electron-withdrawing groups (NO₂: σₚ = 0.78, CF₃: σₚ = 0.54) enhances kinase inhibition by 10-50 fold through increased π-backbonding to hinge region methionine residues. Conversely, electron-donating groups (OMe: σₚ = -0.27, NMe₂: σₚ = -0.83) improve GPCR antagonism by 3-8 fold via cation-π interactions with conserved arginine residues. Hammett analysis reveals a parabolic relationship (ρ = 0.87) between σₚ and pIC₅₀ for kinase targets, peaking at σₚ = 0.45-0.65. The oxadiazole C5 position exhibits heightened electronic sensitivity—methyl substitution decreases LogD by 0.3 units while improving aqueous solubility 3-fold without potency loss, contrasting with thiadiazole bioisosteres that suffer 5-fold affinity reduction due to diminished dipole moment (1.6D vs 3.4D in oxadiazole) [1] [8].
Systematic bioisosteric exploration identifies critical limitations in heterocycle replacement strategies. Thiazole analogues demonstrate comparable target affinity (ΔpIC₅₀ < 0.3) but suffer 3-5 fold increased metabolic clearance due to sulfur oxidation vulnerability. Isoxazole replacements exhibit superior metabolic stability (HLM t₁/₂ increased by 70%) but compromised chemical stability under acidic conditions (50% degradation at pH 2 in 6 hours versus >90% stability for oxadiazole). Crucially, the 1,2,4-oxadiazole scaffold uniquely balances hydrogen bond acceptance capacity (β = 0.42) with dipole moment (3.4 D), enabling optimal orientation in binding pockets. This is evidenced in BLM helicase inhibitors where oxadiazole derivatives achieved IC₅₀ = 1.4 μM versus 49 μM for isoxazole counterparts and complete loss of activity in thiadiazole-modified compounds [1] [3].
Methanamine linker optimization significantly enhances CNS penetration while preserving target engagement. Primary amine derivatives exhibit favorable passive permeability (Papp = 18 × 10⁻⁶ cm/s) but suffer from P-glycoprotein efflux (efflux ratio = 3.8). N-Methylation reduces efflux (ratio = 1.2) while maintaining 85% of original potency through preserved water-mediated hydrogen bonds. Cyclic amine variants (azetidine, pyrrolidine) improve LogD by 0.5 units but introduce steric clashes in shallow binding pockets, reducing affinity 5-10 fold. The optimal modification employs fluorinated amines: 3,3-difluorocyclobutylamine derivatives achieve efflux ratio = 0.9, Papp = 22 × 10⁻⁶ cm/s, and unbound brain/plasma ratio (Kp,uu) = 0.85, representing a 4-fold improvement over the parent compound. These enhancements correlate with reduced polar surface area (PSA = 32 Ų versus 41 Ų for primary amine) and balanced lipophilicity (cLogP = 1.8) [1] [7].
Table 3: Blood-Brain Barrier Penetration Parameters for Methanamine Modifications
Amine Modification | cLogP | PSA (Ų) | Papp (10⁻⁶ cm/s) | Efflux Ratio | Kp,uu |
---|---|---|---|---|---|
-CH₂NH₂ | 1.2 | 41 | 18 | 3.8 | 0.21 |
-CH₂NHCH₃ | 1.8 | 36 | 21 | 1.2 | 0.63 |
-CH₂N(CH₃)₂ | 2.3 | 32 | 25 | 0.7 | 0.92 |
-CH₂(azetidin-1-yl) | 1.5 | 30 | 19 | 1.8 | 0.45 |
-CH₂(3,3-F₂-cyclobutyl) | 1.8 | 32 | 22 | 0.9 | 0.85 |
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6